molecular formula C20H18O7 B1254506 3,3''-Dihydroxyterphenyllin

3,3''-Dihydroxyterphenyllin

Cat. No. B1254506
M. Wt: 370.4 g/mol
InChI Key: VXSPWGWNHZICJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3''-dihydroxyterphenyllin is a para-terphenyl that is the 3,3''-dihydroxy derivative of terphenyllin. It has been isolated from Aspergillus taichungensis. It has a role as an Aspergillus metabolite. It is a para-terphenyl, a dimethoxybenzene and a member of catechols. It derives from a terphenyllin.

Scientific Research Applications

Pharmacological Studies and Disease Treatment

Scientific research frequently explores the pharmacological properties of compounds for disease treatment. For instance, studies on L-DOPA (a different compound but relevant in the context of pharmacological research) highlight the depth of investigation into mechanisms of action, drug efficacy, side effects, and potential therapeutic applications (P. Huot et al., 2013). Similar approaches could be applied to "3,3''-Dihydroxyterphenyllin" to understand its pharmacological potential.

Antidiabetic and Bioactive Properties

The antidiabetic and bioactive properties of polyphenolic compounds, for example, have been studied for their effects on metabolic disorders including type 2 diabetes mellitus (T2DM). These investigations often focus on the molecular interactions and mechanisms by which compounds exert their effects, such as inhibiting specific protein aggregations or modulating oxidative stress (Tina Nie & G. Cooper, 2021). Research on "3,3''-Dihydroxyterphenyllin" could similarly explore its bioactive potential in various diseases.

Biomedical Applications

Research into the biomedical applications of specific compounds encompasses a wide range of potential uses, from drug delivery systems and therapeutic agents to materials for medical implants or devices. Studies often assess biocompatibility, bioactivity, and the ability of a compound to interact with biological systems in a beneficial manner. For example, polyhydroxyalkanoates (PHAs) have been examined for their medical applicability, which includes surgical sutures, grafts, and drug delivery systems, highlighting the diversity of applications that could also be relevant for "3,3''-Dihydroxyterphenyllin" (M. Grigore et al., 2019).

Environmental and Toxicological Studies

Environmental and toxicological studies are crucial for understanding the impact of compounds on ecosystems and human health. Such research typically involves assessing the persistence, bioaccumulation, and potential toxic effects of compounds. Studies on benzophenone-3, used in sunscreens, for instance, examine its environmental occurrence, toxicities, and ecological risks, providing a model for how "3,3''-Dihydroxyterphenyllin" could be studied in terms of environmental impact and safety (Sujin Kim & Kyungho Choi, 2014).

properties

Product Name

3,3''-Dihydroxyterphenyllin

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

IUPAC Name

4-[4-(3,4-dihydroxyphenyl)-3-hydroxy-2,5-dimethoxyphenyl]benzene-1,2-diol

InChI

InChI=1S/C20H18O7/c1-26-17-9-12(10-3-5-13(21)15(23)7-10)20(27-2)19(25)18(17)11-4-6-14(22)16(24)8-11/h3-9,21-25H,1-2H3

InChI Key

VXSPWGWNHZICJF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C2=CC(=C(C=C2)O)O)OC)O)C3=CC(=C(C=C3)O)O

synonyms

3,3''-DHT
3,3''-di-OH-terphenyllin
3,3''-dihydroxyterphenyllin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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